Synthesis and Characterization of 1,3-Dibromo-5-methoxy-2,4-dinitrobenzene: An In-Depth Technical Guide
Synthesis and Characterization of 1,3-Dibromo-5-methoxy-2,4-dinitrobenzene: An In-Depth Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Protocol
Executive Summary
The compound 1,3-dibromo-5-methoxy-2,4-dinitrobenzene (CAS: 871879-40-2) is a highly functionalized, electron-deficient aromatic scaffold utilized extensively in advanced organic synthesis and drug discovery. Featuring a unique combination of strong electron-withdrawing groups (nitro) and versatile leaving groups (bromo), this molecule serves as an exceptional electrophile for Nucleophilic Aromatic Substitution (SNAr) reactions.
This whitepaper provides a comprehensive, field-proven guide to the synthesis of 1,3-dibromo-5-methoxy-2,4-dinitrobenzene via the controlled dinitration of 1,3-dibromo-5-methoxybenzene (also known as 3,5-dibromoanisole, CAS: 74137-36-3). By dissecting the mechanistic causality, regioselectivity, and step-by-step experimental workflows, this guide ensures scientific integrity and reproducible results for synthetic chemists.
Chemical Profile & Structural Logic
To understand the reactivity of 1,3-dibromo-5-methoxy-2,4-dinitrobenzene, one must first analyze its structural components. The presence of the methoxy group (-OCH₃) provides a strong electron-donating resonance effect (+M), while the two nitro groups (-NO₂) exert powerful electron-withdrawing inductive (-I) and resonance (-M) effects. This push-pull dynamic dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, making the bromine atoms at positions 1 and 3 highly susceptible to nucleophilic attack [1].
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 1,3-Dibromo-5-methoxy-2,4-dinitrobenzene |
| CAS Number | 871879-40-2 [3] |
| Precursor CAS | 74137-36-3 (3,5-Dibromoanisole) [2] |
| Molecular Formula | C₇H₄Br₂N₂O₅ |
| Molecular Weight | 355.93 g/mol |
| Appearance | Yellow to pale brown crystalline solid |
| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in H₂O |
| Primary Reactivity | Nucleophilic Aromatic Substitution (SNAr) |
Mechanistic Pathways: Regioselective Dinitration
The synthesis relies on the Electrophilic Aromatic Substitution (EAS) of 3,5-dibromoanisole. The regioselectivity of this dinitration is governed by the synergistic directing effects of the substituents:
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Methoxy Directing Effect: The -OCH₃ group at C5 is strongly activating and directs incoming electrophiles to the ortho (C4, C6) and para (C2) positions.
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Bromo Directing Effect: The -Br atoms at C1 and C3 are weakly deactivating but direct ortho/para.
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Br at C1 directs to C2, C6 (ortho) and C4 (para).
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Br at C3 directs to C2, C4 (ortho) and C6 (para).
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Consequently, positions C2, C4, and C6 are all highly activated. Despite the severe steric hindrance at C2 (flanked by two bulky bromine atoms), the combined electron density directed to the para position by the methoxy group forces the first nitration to occur at C2 or C4. A harsh nitrating system (fuming HNO₃ / concentrated H₂SO₄) drives the reaction to double substitution, yielding the 2,4-dinitro isomer as the thermodynamically stable and isolable product [4].
Caption: Workflow of the regioselective dinitration of 3,5-dibromoanisole.
Step-by-Step Experimental Protocol
The following protocol is designed as a self-validating system. TLC monitoring and specific quenching steps ensure that over-oxidation or incomplete nitration is immediately detectable.
Table 2: Reagent Stoichiometry
| Reagent | Equivalents | Amount (Scale) | Role |
| 3,5-Dibromoanisole | 1.0 eq | 10.0 g (37.6 mmol) | Substrate |
| Fuming Nitric Acid (>90%) | 3.0 eq | 4.75 mL (112.8 mmol) | Nitrating Agent |
| Concentrated H₂SO₄ (98%) | Solvent | 40.0 mL | Catalyst / Solvent |
| Ice Water | Excess | 400 mL | Quenching Agent |
Experimental Procedure
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Preparation of the Nitrating Mixture:
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Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice-salt bath (-5 °C to 0 °C).
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Add 40.0 mL of concentrated sulfuric acid (H₂SO₄).
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Slowly and cautiously add 4.75 mL of fuming nitric acid (HNO₃) dropwise via an addition funnel, maintaining the internal temperature below 5 °C.
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Causality: Premature heating generates excessive NO₂ gas and increases the risk of oxidative degradation of the methoxy group.
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Substrate Addition:
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Dissolve 10.0 g of 3,5-dibromoanisole in a minimal amount of cold concentrated H₂SO₄ (or use as a finely ground powder if solubility permits).
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Add the substrate portion-wise to the vigorously stirring nitrating mixture over 30 minutes.
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Reaction Propagation:
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Stir the mixture at 0 °C for 1 hour.
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Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 3 hours.
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Validation: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). The starting material spot should completely disappear, replaced by a highly UV-active, lower R_f spot corresponding to the dinitro product.
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Quenching & Isolation:
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Carefully pour the reaction mixture over 400 mL of vigorously stirred crushed ice. A yellow to pale-brown precipitate will immediately form.
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Causality: The massive dilution halts the nitration and crashes out the highly hydrophobic dinitroarene.
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Purification:
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Collect the precipitate via vacuum filtration.
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Wash the filter cake sequentially with cold water (3 × 50 mL) and saturated aqueous NaHCO₃ (2 × 50 mL) until the filtrate is pH neutral.
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Recrystallize the crude solid from boiling ethanol to yield pure 1,3-dibromo-5-methoxy-2,4-dinitrobenzene as yellow crystals.
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Analytical Characterization
To verify the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:
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¹H NMR (400 MHz, CDCl₃):
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A sharp singlet integrating to 3H at ~4.05 ppm (methoxy protons).
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A sharp singlet integrating to 1H at ~7.85 ppm (aromatic proton at C6). Note: The absence of other aromatic protons confirms complete dinitration at the 2 and 4 positions.
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¹³C NMR (100 MHz, CDCl₃):
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Expect 7 distinct carbon signals. The highly deshielded carbons attached to the nitro groups will appear >140 ppm.
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Mass Spectrometry (ESI-MS):
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Isotopic pattern characteristic of two bromine atoms (1:2:1 ratio) at m/z ~355, 357, 359 [M-H]⁻ in negative mode.
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Applications in Drug Discovery & Materials Science
The primary utility of 1,3-dibromo-5-methoxy-2,4-dinitrobenzene lies in its capacity to undergo sequential Nucleophilic Aromatic Substitution (SNAr) . The nitro groups activate the ring, allowing nucleophiles (amines, thiols, alkoxides) to displace the bulky bromine atoms. This makes the compound a critical building block for synthesizing complex polycyclic pharmacophores, such as kinase inhibitors or selective ERO1 inhibitors [1].
Caption: Mechanistic pathway of S_NAr functionalization utilizing the dinitroarene scaffold.
References
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CAS Common Chemistry. "1,3-Dibromo-5-methoxybenzene (CAS RN: 74137-36-3)." American Chemical Society.[Link]
